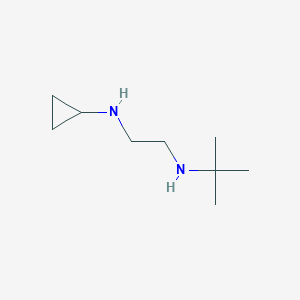

N-tert-Butyl-N'-cyclopropyl ethylenediamine

描述

N-tert-Butyl-N'-cyclopropyl ethylenediamine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It is a solid substance with a predicted boiling point of approximately 209.8°C at 760 mmHg and a density of around 0.9 g/cm³. This compound is primarily used in proteomics research and other scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N'-cyclopropyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Nucleophilic Reactions

The primary and secondary amines participate in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, acetic anhydride yields N-acetyl derivatives at room temperature .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Applications include:

Comparative Reaction Data

Stability and Challenges

-

Steric Hindrance : The tert-butyl group limits reactivity at the adjacent amine, requiring harsh conditions for further functionalization .

-

Cyclopropane Ring Strain : The cyclopropyl group enhances susceptibility to ring-opening reactions under acidic or oxidative conditions .

Key Limitations in Literature

科学研究应用

Organic Synthesis

N-tert-Butyl-N'-cyclopropyl ethylenediamine is primarily employed as a building block in organic synthesis. Its high reactivity allows it to participate in various coupling reactions, particularly in the formation of C–N bonds.

C–N Coupling Reactions

C–N cross-coupling reactions are crucial for synthesizing anilines and related compounds. For instance, this compound can be used to create complex molecules through palladium-catalyzed reactions. These reactions have been instrumental in developing pharmaceuticals and agrochemicals:

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Pd-catalyzed coupling with aryl iodides | 35% | |

| N-arylation of primary amines | 70% |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential drug candidate due to its ability to form bioactive derivatives.

Bioisosteric Applications

This compound can serve as a bioisostere for amide bonds in drug design. The modification of amide groups can enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects:

- Bioisosteres : The use of triazole or oxadiazole as amide replacements has been successful in creating peptidomimetics with enhanced biological activity while maintaining therapeutic effects .

Materials Science

In materials science, this compound is utilized for synthesizing polymers and dendritic structures that exhibit unique properties.

Polymer Synthesis

The compound has been employed in synthesizing self-repairing and stimuli-responsive polymers. Its ability to form stable linkages through C–N coupling reactions allows for the development of advanced materials:

| Material Type | Properties | Reference |

|---|---|---|

| Self-repairing polymers | Stimuli-responsive behavior | |

| Dendrimers with solvatochromic properties | Enhanced optical characteristics |

Case Studies

Several studies have highlighted the applications of this compound in various fields:

Synthesis of Protein Kinase Inhibitors

A study demonstrated the use of this compound in synthesizing protein kinase Cθ inhibitors for autoimmune disease therapy. The synthesis involved coupling aryl bromides with amines, showcasing the compound's utility in creating targeted therapeutics .

Development of PROTACs

In another application, this compound was utilized in developing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to induce targeted protein degradation. The compound facilitated the formation of linkers that enhance the efficacy of these drugs .

作用机制

The mechanism by which N-tert-Butyl-N'-cyclopropyl ethylenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses and chemical transformations. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

N-Boc-ethylenediamine

N-ethyl-N'-cyclopropyl ethylenediamine

N-tert-butyl-N'-ethyl ethylenediamine

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

N-tert-Butyl-N'-cyclopropyl ethylenediamine (CAS Number: 886500-96-5) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

- Molecular Formula: C9H20N2

- Molecular Weight: 156.27 g/mol

- Physical State: Solid

- Boiling Point: Approximately 209.8°C at 760 mmHg

- Density: Around 0.9 g/cm³

This compound serves as a versatile building block in organic synthesis and has applications in proteomics research and the development of bioactive molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as a ligand for various receptors or enzymes, influencing biological responses and facilitating chemical transformations. The compound's ability to localize within cellular structures, such as mitochondria, suggests it could impact mitochondrial enzyme activity and energy production.

Biological Applications

-

Cancer Research :

- This compound has been investigated for its potential as an inhibitor of mitotic kinesins, particularly HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. In vitro studies have demonstrated micromolar inhibition of HSET, leading to increased multipolar spindle formation in centrosome-amplified cancer cells .

-

Drug Development :

- The compound has been utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation. These PROTACs have shown promising results in degrading specific E3 ligases in cellular assays, indicating their potential as therapeutic agents against various diseases .

- Biochemical Studies :

Case Study 1: HSET Inhibition

A study focused on the development of HSET inhibitors reported that compounds derived from this compound exhibited effective inhibition of HSET activity, leading to significant phenotypic changes in cancer cell lines. The study quantified multipolar mitoses in treated cells and established a correlation between compound concentration and biological effect, demonstrating a clear mechanism through which these compounds exert their action .

Case Study 2: PROTAC Development

Another investigation into PROTACs synthesized using this compound revealed that these compounds could selectively degrade CRBN (cereblon) over VHL (von Hippel-Lindau), with some compounds achieving over 80% degradation within hours. This rapid action underscores the compound's potential utility in targeted therapies for diseases where protein degradation is beneficial .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| HSET Inhibition | Micromolar inhibition observed; increased multipolarity in cancer cells | Potential therapeutic strategy for targeting aberrant cell division in cancers |

| PROTAC Efficacy | Selective degradation of CRBN; rapid onset of action | New avenues for drug development targeting specific proteins |

属性

IUPAC Name |

N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXZMAKBGEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660023 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-96-5 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。